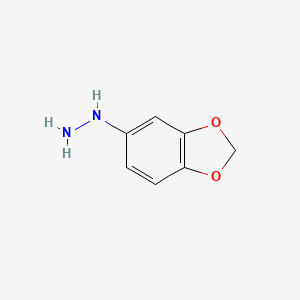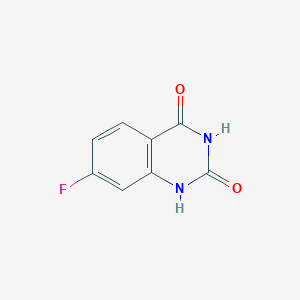
1-メチル-1H-ピラゾール-4-カルボニトリル
概要
説明
1-Methyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C5H5N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
科学的研究の応用
1-Methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
It’s worth noting that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
生化学分析
Biochemical Properties
1-Methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-methyl-1H-pyrazole-4-carbonitrile can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
1-Methyl-1H-pyrazole-4-carbonitrile has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cell function. Furthermore, 1-methyl-1H-pyrazole-4-carbonitrile can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-pyrazole-4-carbonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to a decrease in the metabolism of certain drugs, potentially enhancing their effects. Additionally, 1-methyl-1H-pyrazole-4-carbonitrile can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-carbonitrile can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 1-methyl-1H-pyrazole-4-carbonitrile can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or improving metabolic function . At high doses, it can be toxic, leading to adverse effects such as liver damage or impaired kidney function . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses leading to significant toxicity .
Metabolic Pathways
1-Methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different biochemical pathways, affecting metabolic flux and the levels of key metabolites. For example, the metabolism of 1-methyl-1H-pyrazole-4-carbonitrile can lead to the production of reactive oxygen species, which can have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, 1-methyl-1H-pyrazole-4-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of 1-methyl-1H-pyrazole-4-carbonitrile can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-carbonitrile is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects . For example, it has been observed to localize in the mitochondria, where it can impact mitochondrial function and energy production . The specific localization of 1-methyl-1H-pyrazole-4-carbonitrile can determine its activity and the nature of its interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by treatment with ammonia, can yield 1-methyl-1H-pyrazole-4-carbonitrile .
Industrial Production Methods: Industrial production of 1-methyl-1H-pyrazole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions: 1-Methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-methyl-1H-pyrazole-4-carbonitrile.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
類似化合物との比較
1-Methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1H-pyrazole-4-carbonitrile: Lacks the methyl group at the nitrogen atom.
3-methyl-1H-pyrazole-4-carbonitrile: Has the methyl group at a different position on the pyrazole ring.
1-phenyl-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-Methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom can affect its interaction with molecular targets and its overall properties .
特性
IUPAC Name |
1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQNKBEGIMBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508789 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-71-9 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of the 14-membered hexaazamacrocycle described in the research?
A1: The research details an "unprecedented synthesis" [] of a 14-membered hexaazamacrocycle utilizing 1-methyl-1H-pyrazole-4-carbonitrile as a starting material. This is significant because macrocycles, particularly those containing nitrogen atoms, are of great interest in various fields including medicine and materials science. The reaction proceeds through the formation of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, which then dimerizes to create the final macrocycle. This synthetic pathway offers a new route to these complex structures.
Q2: How does the reactivity of 1-methyl-1H-pyrazole-4-carbonitrile change when it is converted to its corresponding N-oxide?
A2: Converting 1-methyl-1H-pyrazole-4-carbonitrile to its N-oxide significantly alters its reactivity. [] For example, reaction with an alkaline solution leads to ring-opening between the 5 and 6 positions of the pyrimidine ring. This contrasts with the non-N-oxide form, which doesn't undergo such ring-opening under similar conditions. Additionally, reactions with reagents like acetic anhydride and tosyl chloride yield different products depending on whether the starting material is the N-oxide or the parent compound. These differences highlight the significant impact of N-oxidation on the chemical behavior of this heterocycle.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


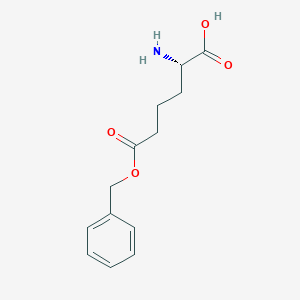

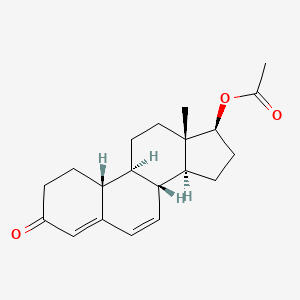
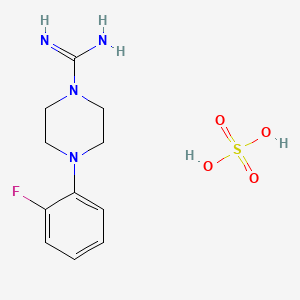
![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
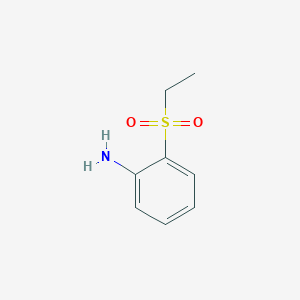

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

